molecular formula C7H8O B057549 Anisole-d8 CAS No. 54887-54-6

Anisole-d8

Cat. No.: B057549
CAS No.: 54887-54-6
M. Wt: 116.19 g/mol
InChI Key: RDOXTESZEPMUJZ-JGUCLWPXSA-N
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Description

Anisole-d8, also known as methoxybenzene-d8, is a deuterated form of anisole. It is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties, which help in reducing background signals and improving the clarity of spectra.

Mechanism of Action

Target of Action

Anisole-d8, also known as methoxybenzene-d8, primarily targets cell signaling pathways and gene expression mechanisms . These targets play crucial roles in regulating various cellular processes, including growth, differentiation, and response to external stimuli.

Mode of Action

this compound interacts with its targets by modulating the activity of specific signaling molecules and transcription factors. This interaction can lead to changes in gene expression patterns, thereby influencing cellular behavior and function . The exact molecular interactions are still under investigation, but it is believed that this compound can affect the binding affinity of transcription factors to DNA, altering the transcriptional activity of certain genes.

Biochemical Pathways

The biochemical pathways affected by this compound include those involved in cell growth, apoptosis, and stress response. By modulating these pathways, this compound can influence the downstream effects such as protein synthesis, cell cycle progression, and cellular metabolism . These changes can have significant implications for cell survival and adaptation to environmental changes.

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. This compound is absorbed into the bloodstream and distributed to various tissues where it exerts its effects. It undergoes metabolic transformation primarily in the liver, where it is converted into various metabolites. These metabolites are then excreted from the body through urine . The bioavailability of this compound is influenced by its metabolic stability and the efficiency of its absorption and distribution processes.

Result of Action

At the molecular level, the action of this compound results in altered gene expression and protein synthesis. This can lead to changes in cellular functions such as proliferation, differentiation, and response to stress. At the cellular level, these molecular changes can manifest as modifications in cell morphology, growth rate, and survival . The overall effect of this compound’s action is a modulation of cellular behavior in response to environmental and internal signals.

Action Environment

The efficacy and stability of this compound are influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For instance, higher temperatures can increase the rate of metabolic reactions, potentially enhancing the activity of this compound. Conversely, extreme pH levels can affect the stability of the compound, reducing its effectiveness . Additionally, the presence of other chemicals can either synergize with or inhibit the action of this compound, depending on their nature and concentration.

: Sigma-Aldrich : Santa Cruz Biotechnology

Preparation Methods

Synthetic Routes and Reaction Conditions: Anisole-d8 can be synthesized through several methods, one of which involves the deuteration of anisole. This process typically uses deuterium gas (D2) in the presence of a catalyst. The reaction can be represented as follows:

C6H5OCH3+D2C6D5OCD3+H2\text{C}_6\text{H}_5\text{OCH}_3 + \text{D}_2 \rightarrow \text{C}_6\text{D}_5\text{OCD}_3 + \text{H}_2 C6​H5​OCH3​+D2​→C6​D5​OCD3​+H2​

The reaction is carried out under controlled conditions, often at elevated temperatures and pressures to ensure complete deuteration.

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of deuterated methanol (CD3OD) and deuterated benzene (C6D6) as starting materials. The process includes a catalytic exchange reaction where the hydrogen atoms in anisole are replaced with deuterium atoms. This method ensures high isotopic purity and yield.

Chemical Reactions Analysis

Types of Reactions: Anisole-d8 undergoes various chemical reactions, including:

    Substitution Reactions: this compound can participate in electrophilic aromatic substitution reactions, where the methoxy group directs the incoming electrophile to the ortho and para positions.

    Oxidation Reactions: It can be oxidized to form anisaldehyde-d8 or anisic acid-d8 under specific conditions.

    Reduction Reactions: this compound can be reduced to form deuterated phenol derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum deuteride (LiAlD4).

Major Products:

    Substitution: Ortho- and para-substituted this compound derivatives.

    Oxidation: Anisaldehyde-d8, anisic acid-d8.

    Reduction: Deuterated phenol derivatives.

Scientific Research Applications

Anisole-d8 is widely used in various scientific research fields:

    Chemistry: It serves as a solvent in NMR spectroscopy, providing clear spectra by minimizing proton signals.

    Biology: Used in metabolic studies to trace deuterium-labeled compounds.

    Medicine: Employed in the development of deuterated drugs, which often exhibit improved metabolic stability.

    Industry: Utilized in the synthesis of deuterated materials for specialized applications, such as in the production of OLEDs (organic light-emitting diodes).

Comparison with Similar Compounds

    Benzene-d6: Another deuterated solvent used in NMR spectroscopy.

    Chloroform-d: Commonly used deuterated solvent for NMR.

    Methanol-d4: Used in NMR and other analytical techniques.

Uniqueness of Anisole-d8: this compound is unique due to its methoxy group, which influences its chemical reactivity and physical properties. Compared to benzene-d6, this compound offers different solubility characteristics and can participate in a wider range of chemical reactions due to the presence of the methoxy group. This makes it particularly useful in studies where specific interactions with the methoxy group are of interest.

Properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-(trideuteriomethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c1-8-7-5-3-2-4-6-7/h2-6H,1H3/i1D3,2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOXTESZEPMUJZ-JGUCLWPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC([2H])([2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80480548
Record name Anisole-d8
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54887-54-6
Record name Anisole-d8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 54887-54-6
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Synthesis routes and methods I

Procedure details

The treatment of anisole with propionic acid, sodium or potassium hydroxide, water and other phase transfer agents such as tetra-t-butylammonium sulfate, tetraethylphosphonium chloride, diethyldi-t-butylphosphonium sulfate, etc., in an electrochemical cell utilizing platinum anodes and stainless steel or graphite cathodes and utilizing electrical energy within the range hereinbefore set forth may produce similar results in the conversion of anisole to propoxyanisole.
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Synthesis routes and methods II

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Synthesis routes and methods III

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In some embodiments, Form A was obtained from ethyl acetate, isopropyl acetate, tetrahydrofuran, methyl isobutyl ketone (MIBK), methyl ethyl ketone (MEK), nitromethane, methanol, ethanol, acetonitrile, dioxane, methyl tert-butyl ether (MTBE), anisole, acetone, heptanes, a methanol/water mixture or an acetone/heptane mixture. In some embodiments, Form A was obtained from ethyl acetate, isopropyl acetate, tetrahydrofuran, methyl isobutyl ketone (MIBK), methyl ethyl ketone (MEK), nitromethane, methanol, ethanol, acetonitrile, dioxane, methyl tert-butyl ether (MTBE), anisole, acetone, heptanes, or an acetone/heptane mixture.
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Synthesis routes and methods IV

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In some embodiments, the crystalline Form A has an X-Ray powder diffraction (XRPD) pattern substantially the same as shown in FIG. 1. In some embodiments, the crystalline Form A has an X-ray powder diffraction (XRPD) pattern with characteristic peaks at 5.7±0.1° 2-Theta, 13.6±0.1° 2-Theta, 16.1±0.1° 2-Theta, 18.9±0.1° 2-Theta, 21.3±0.1° 2-Theta, and 21.6±0.1° 2-Theta. In some embodiments, the crystalline Form A has substantially the same X-ray powder diffraction (XRPD) pattern post storage at 40° C. and 75% RH for at least a week. In some embodiments, the crystalline Form A has substantially the same X-ray powder diffraction (XRPD) pattern post storage at 25° C. and 97% RH for at least a week. In some embodiments, the crystalline Form A has an Infrared (IR) spectrum substantially similar to the one set forth in FIG. 2. In some embodiments, the crystalline Form A has an Infrared (IR) spectrum weak peaks at about 1584 cm−1, about 1240 cm−1, about 1147 cm−1, about 1134 cm−1, about 1099 cm−1, and about 1067 cm−1. In some embodiments, the crystalline Form A has a melting temperature of about 155-156° C. In some embodiments, the crystalline Form A has a DSC thermogram substantially similar to the one set forth in FIG. 3. In some embodiments, the crystalline Form A has a thermo-gravimetric analysis (TGA) thermogram substantially similar to the one set forth in FIG. 4. In some embodiments, the crystalline Form A has a DSC thermogram with an endotherm having an onset at about 154° C. and a peak at about 157° C. and an exotherm at about 159° C. In some embodiments, the crystalline Form A is non-hygroscopic. In some embodiments, the crystalline Form A has an observed aqueous solubility of about 0.013 mg/mL at about pH 8. In some embodiments, the crystalline Form A that is characterized as having properties (a), (b), (c), (d), (e), (f), (g), (h), (i), (j), and (k). In some embodiments, the crystalline Form A was obtained from ethyl acetate, isopropyl acetate, tetrahydrofuran, methyl isobutyl ketone (MIBK), methyl ethyl ketone (MEK), nitromethane, methanol, ethanol, acetonitrile, dioxane, methyl tert-butyl ether (MTBE), anisole, acetone, heptanes, a methanol/water mixture or an acetone/heptane mixture. In some embodiments, the crystalline Form A was obtained from a methanol/water mixture. In some embodiments, the crystalline Form A is unsolvated. In some embodiments, the crystalline Form A is anhydrous.
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Synthesis routes and methods V

Procedure details

In some embodiments, Form A was obtained from ethyl acetate, isopropyl acetate, tetrahydrofuran, methyl isobutyl ketone (MIBK), methyl ethyl ketone (MEK), nitromethane, methanol, ethanol, acetonitrile, dioxane, methyl tert-butyl ether (MTBE), anisole, acetone, heptanes, a methanol/water mixture or an acetone/heptane mixture. In some embodiments, Form A was obtained from ethyl acetate, isopropyl acetate, tetrahydrofuran, methyl isobutyl ketone (MIBK), methyl ethyl ketone (MEK), nitromethane, methanol, ethanol, acetonitrile, dioxane, methyl tert-butyl ether (MTBE), anisole, acetone, heptanes, or an acetone/heptane mixture.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anisole-d8
Reactant of Route 2
Anisole-d8
Reactant of Route 3
Anisole-d8
Reactant of Route 4
Anisole-d8
Reactant of Route 5
Anisole-d8
Reactant of Route 6
Anisole-d8
Customer
Q & A

Q1: Why is anisole-d8 used in spectroscopic studies of anisole?

A1: this compound, the isotopologue of anisole where all eight hydrogen atoms are replaced with deuterium, is a valuable tool in spectroscopic analysis. [, ] The substitution of hydrogen with deuterium leads to characteristic shifts in vibrational frequencies observed in techniques like infrared and Raman spectroscopy. These shifts help to confirm assignments of specific vibrational modes to particular molecular motions. [] This is particularly useful for complex molecules like anisole, where overlapping signals can make interpretation challenging.

Q2: How does deuteration of anisole help understand its reactivity with organometallic platinum complexes?

A2: Researchers used this compound in kinetic isotope effect studies to investigate the mechanism of anisole activation by organoplatinum(II) complexes. [] By comparing the reaction rates of anisole and this compound with the platinum complex, they observed a significant kinetic isotope effect (kH/kD = 3.6). This substantial isotope effect provided strong evidence that the breaking of a carbon-hydrogen bond in anisole is the rate-determining step in the overall reaction mechanism. [] This information is crucial for understanding the selectivity and efficiency of such reactions, potentially leading to improved catalyst design for similar transformations.

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